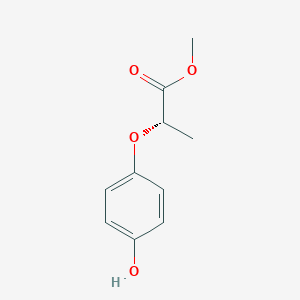
methyl (2S)-2-(4-hydroxyphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of a hydroxyphenyl group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(4-hydroxyphenoxy)propanoate typically involves the esterification of (2S)-2-(4-hydroxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the hydroxyphenyl group into the propanoate backbone, resulting in a more sustainable and versatile production method .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of 2-(4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenolic esters.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active phenolic compound, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenoxy)propanoate
- Ethyl (2S)-2-(4-hydroxyphenoxy)propanoate
- Methyl (2S)-2-(4-methoxyphenoxy)propanoate
Uniqueness
Methyl (2S)-2-(4-hydroxyphenoxy)propanoate is unique due to its specific stereochemistry and the presence of both hydroxy and ester functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
methyl (2S)-2-(4-hydroxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCNGPNOYZMC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)
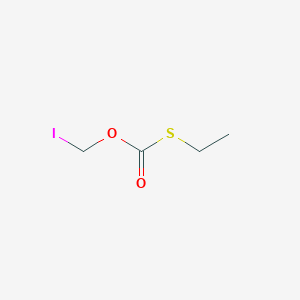
![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2777852.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)
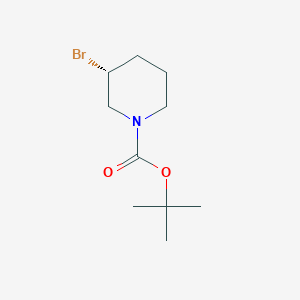
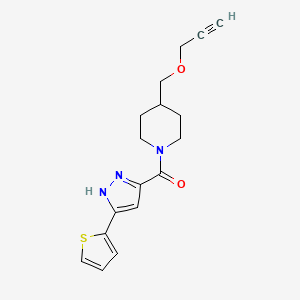
![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
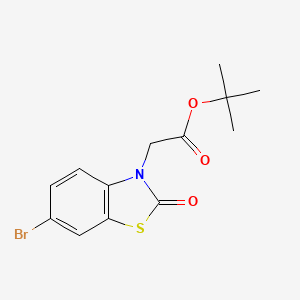

![(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2777864.png)
